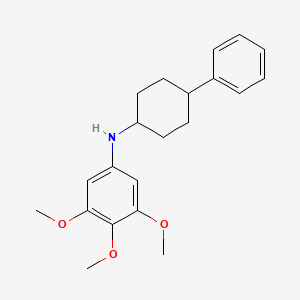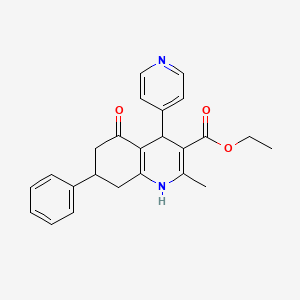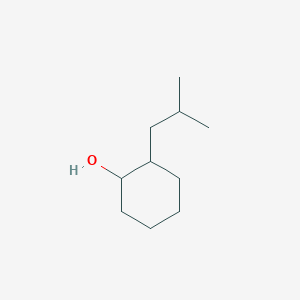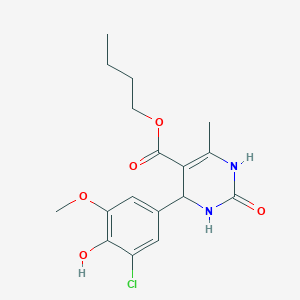![molecular formula C21H29N5O B5202642 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as PPNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PPNP is a nicotinamide derivative that has shown promising results in various scientific studies, making it a subject of interest in the field of medicinal chemistry.
Wirkmechanismus
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide acts by binding to the active site of its target enzymes, inhibiting their activity. This mechanism of action makes it a potential candidate for the development of enzyme inhibitors for various diseases.
Biochemical and Physiological Effects:
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, which are important signaling molecules involved in various cellular processes. 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to have anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, one of the limitations of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide. One potential direction is the development of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide analogs with improved properties, such as increased solubility and potency. Another direction is the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in combination with other drugs, to determine its potential synergistic effects. Additionally, the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in animal models and clinical trials can provide valuable insights into its potential applications in human health.
Synthesemethoden
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide can be synthesized through a multistep process that involves the reaction of 2-pyridinylpropylamine with nicotinic acid, followed by the addition of propylpiperazine and subsequent reduction to form the final product. This synthesis method has been optimized to yield high purity and high yield of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide.
Wissenschaftliche Forschungsanwendungen
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to have anticancer properties, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-(4-propylpiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-12-25-13-15-26(16-14-25)20-9-8-18(17-24-20)21(27)23-11-5-7-19-6-3-4-10-22-19/h3-4,6,8-10,17H,2,5,7,11-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUCVCQSNLTQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5202590.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5202609.png)
![ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)
![N-benzyl-N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5202627.png)




![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)